molecular formula C14H21N B1309379 2-(3,4-Dimethylphenyl)azepane CAS No. 887361-07-1

2-(3,4-Dimethylphenyl)azepane

Cat. No.: B1309379
CAS No.: 887361-07-1
M. Wt: 203.32 g/mol
InChI Key: KSKVAARLNUFARJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)azepane (CAS: 1177347-92-0) is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 3,4-dimethylphenyl group at the 2-position.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKVAARLNUFARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405850
Record name 2-(3,4-dimethylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887361-07-1
Record name 2-(3,4-dimethylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(3,4-Dimethylphenyl)azepane involves the Pd/LA-catalyzed decarboxylation and annulation process. This method is known for its mild reaction conditions and high yield . The reaction typically involves the use of palladium catalysts and Lewis acids, which facilitate the formation of the azepane ring structure.

Industrial Production Methods

The scalability of these methods ensures the efficient production of the compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Available evidence highlights structural analogs of 2-(3,4-Dimethylphenyl)azepane, though direct comparative pharmacological or physicochemical data are scarce. Below is a summary of key differences and hypothesized properties based on substituent variations:

Substituent Effects: Methyl vs. Methoxy Groups

  • 2-(3,4-Dimethoxyphenyl)azepane hydrochloride (Ref: 10-F750795): This analog replaces the 3,4-dimethyl groups with methoxy (-OCH₃) substituents . For instance, methoxy-substituted aromatic rings often exhibit increased hydrogen-bonding capacity, which could enhance target interaction but reduce membrane permeability compared to methyl groups.
  • This compound : The methyl substituents likely improve lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic binding pockets. However, this may also increase susceptibility to oxidative metabolism.

Salt Forms and Solubility

  • In contrast, 2-(3,4-Dimethoxyphenyl)azepane hydrochloride (Ref: 10-F750795) utilizes a hydrochloride counterion, which typically improves solubility in polar solvents but may limit compatibility with certain biological assays .

Structural Analogues with Sulfonyl and Triazolo Groups

  • 8-(Azepane-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (Ref: 10-F721328): This compound introduces a sulfonyl group and a triazolo-pyridinone moiety, drastically altering electronic properties and steric bulk . Such modifications could shift activity toward enzyme inhibition (e.g., kinases) rather than receptor modulation.

Data Table: Comparative Properties of Azepane Derivatives

Compound Name Substituents Molecular Weight (g/mol) Salt Form Key Hypothesized Properties
This compound 3,4-dimethylphenyl 293.36 (oxalate) Oxalate High lipophilicity, metabolic lability
2-(3,4-Dimethoxyphenyl)azepane 3,4-dimethoxyphenyl N/A Hydrochloride Enhanced solubility, H-bonding capacity
8-(Azepane-1-sulfonyl)-triazolo[...] Sulfonyl, triazolo N/A Freebase Enzyme inhibition potential

N/A = Not Available .

Biological Activity

2-(3,4-Dimethylphenyl)azepane is an organic compound characterized by a seven-membered nitrogenous ring (azepane) with a dimethylphenyl substituent. This unique structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

The compound's structure imparts distinct hydrophobic and lipophilic properties, making it a candidate for various biochemical interactions. It is synthesized through methods such as reductive amination of 3,4-dimethylacetophenone with azepan-2-one, followed by cyclization processes.

Biochemical Interactions

This compound interacts with several enzymes and receptors, influencing their activity. Notably, research indicates its potential to modulate neurotransmitter receptors, which are crucial for central nervous system (CNS) functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates proteases and neurotransmitter receptors
Cellular EffectsInfluences cell signaling and gene expression
Anticancer PotentialInvestigated as a potential anticancer agent
Antidiabetic PropertiesPotential applications in diabetes treatment

The mechanism of action involves binding to specific biomolecules, leading to conformational changes that affect their function. For instance, the compound may inhibit or activate signaling pathways that regulate cell proliferation and survival.

Case Study: Neurotransmitter Modulation

In studies exploring the effects on neurotransmitter systems, this compound derivatives have shown promise as modulators of receptors involved in cholinergic signaling. This modulation could enhance synaptic transmission by increasing acetylcholine levels in the synaptic cleft.

Pharmacological Applications

Research has highlighted various applications for this compound:

  • Medicinal Chemistry : Its derivatives are being explored for their potential as novel inhibitors targeting specific enzymes involved in disease processes.
  • Anticancer Research : Preliminary studies suggest that it may possess anticancer properties through modulation of cell growth pathways .
  • Diabetes Management : The compound's ability to influence metabolic pathways indicates potential utility in developing antidiabetic agents.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

CompoundStructure CharacteristicsBiological Activity
AzepaneSeven-membered ring without substituentsLimited biological activity
BenzazepaneFused benzene ringDiverse pharmacological effects
PiperidineSix-membered nitrogen-containing ringWidely used in medicinal chemistry

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